molecular formula C26H26N6O4 B2636251 ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 951946-94-4

ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2636251
CAS No.: 951946-94-4
M. Wt: 486.532
InChI Key: AAUKSSBQRFGEFW-UHFFFAOYSA-N
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Description

Compounds with dimethylamino phenyl groups, such as Michler’s ketone , and compounds with ethyl acetate groups, such as 2-(Dimethylamino)ethyl methacrylate , are used in various applications. Michler’s ketone is an intermediate in the production of dyes and pigments , while 2-(Dimethylamino)ethyl methacrylate is used as a monomer in the production of polymers .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylaniline or other amines . For example, Michler’s ketone is prepared using the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a dimethylamino phenyl group and an acetate group . These groups can contribute to the properties of the compound, such as its reactivity or solubility.


Chemical Reactions Analysis

Similar compounds can participate in various chemical reactions. For example, Michler’s ketone can undergo condensation reactions with various aniline derivatives to produce dyes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, Michler’s ketone is a colorless solid with a melting point of 173 °C . It has a molar mass of 268.360 g·mol −1 .

Scientific Research Applications

Structure-Activity Relationships in Adenosine Receptors

A study explored the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, ligands for human A3 adenosine receptors (ARs), indicating how modifications to the imidazo ring structure affect affinity for AR subtypes. This research has implications for designing receptor-selective drugs, demonstrating the potential for ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in receptor targeting and drug development (Ozola et al., 2003).

Applications in Antimicrobial and Antioxidant Research

Research on novel 1,3,4-oxadiazole compounds derived from 1H-imidazole highlighted antimicrobial activities against common bacteria, suggesting the compound's framework could be instrumental in developing new antimicrobial agents. This indicates potential for this compound in antimicrobial research (Al-badrany et al., 2019).

Potential in Organic Light-Emitting Devices (OLEDs)

A study on low-molecular weight compounds for use in organic light-emitting devices (OLEDs) synthesized new derivatives with potential application in electroluminescent layers. This suggests the structure of this compound may offer valuable properties for OLED and electronic device research (Dobrikov et al., 2011).

Contributions to Heterocyclic Chemistry

Another investigation focused on the synthesis of substituted 2--[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, revealing the compound's role in advancing heterocyclic chemistry and synthesizing novel structures with potential therapeutic uses. This underscores the chemical compound's relevance in synthesizing and studying heterocyclic compounds (Juspin et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds can vary depending on their structure and application. For example, Michler’s ketone is used as a photosensitizer, absorbing light and initiating photochemical reactions .

Safety and Hazards

Safety and hazards can vary depending on the specific compound. For example, Michler’s ketone has been labeled with hazard statements H318, H341, H350, indicating that it can cause eye damage, is suspected of causing genetic defects, and may cause cancer .

Future Directions

The future directions for research on similar compounds could include exploring new synthesis methods, investigating their properties, or developing new applications. For example, research could be conducted to develop safer and more efficient photosensitizers for use in photoreactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system, followed by the introduction of the phenyl and dimethylamino groups, and finally the esterification of the carboxylic acid group with ethyl alcohol. The synthesis pathway involves several steps and requires the use of various reagents and catalysts.", "Starting Materials": [ "2-aminopurine", "phenylacetic acid", "methyl isobutyrylacetate", "dimethylformamide", "triethylamine", "4-dimethylaminobenzaldehyde", "acetic anhydride", "sodium acetate", "ethyl alcohol" ], "Reaction": [ "Step 1: Synthesis of 2-(methylamino)-6-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one by reacting 2-aminopurine with phenylacetic acid and methyl isobutyrylacetate in the presence of dimethylformamide and triethylamine as a catalyst.", "Step 2: Synthesis of 8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one by reacting 2-(methylamino)-6-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one with 4-dimethylaminobenzaldehyde in the presence of acetic anhydride and sodium acetate as a catalyst.", "Step 3: Synthesis of ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate by esterification of the carboxylic acid group of 8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid." ] }

CAS No.

951946-94-4

Molecular Formula

C26H26N6O4

Molecular Weight

486.532

IUPAC Name

ethyl 2-[6-[4-(dimethylamino)phenyl]-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H26N6O4/c1-5-36-21(33)16-31-24(34)22-23(29(4)26(31)35)27-25-30(22)15-20(17-9-7-6-8-10-17)32(25)19-13-11-18(12-14-19)28(2)3/h6-15H,5,16H2,1-4H3

InChI Key

AAUKSSBQRFGEFW-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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